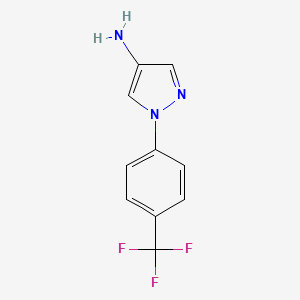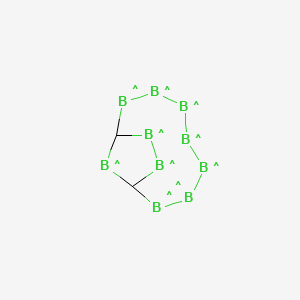
p-Carborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Carborane is a useful research compound. Its molecular formula is C2H2B10 and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
p-Carborane, a hydrophobic cluster, has been identified as a promising candidate for various therapeutic applications . The primary targets of this compound are key enzymes in the biosynthesis of eicosanoids, specifically cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These enzymes play crucial roles in inflammatory responses and are often associated with cancer .
Mode of Action
This compound interacts with its targets, COX-2 and 5-LO, by inhibiting their activities . The di-tert-butylphenol derivatives R-830, S-2474, KME-4, and E-5110, which incorporate this compound, have been identified as potent dual COX-2/5-LO inhibitors . These this compound-based analogs exhibit high 5-LO inhibitory activities, although their COX inhibition is weak or non-existent .
Biochemical Pathways
The inhibition of COX-2 and 5-LO by this compound disrupts the biosynthesis of eicosanoids, a group of signaling molecules derived from arachidonic acid . This disruption can affect various downstream effects, including inflammatory responses and cancer progression .
Pharmacokinetics
Its incorporation into drug design is believed to enhance drug biostability, selectivity, and availability . More research is needed to fully outline the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.
Result of Action
The inhibition of COX-2 and 5-LO by this compound can lead to a decrease in the production of eicosanoids, potentially reducing inflammation and slowing cancer progression . Cell viability studies have shown that this compound analogs exhibit lower anticancer activity compared to related di-tert-butylphenols .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its highly hydrophobic nature may affect its interaction with biological systems . Furthermore, the 3D structure of this compound allows it to engage in unique types of intermolecular interactions, which can influence its action . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Analyse Biochimique
Biochemical Properties
p-Carborane interacts with key enzymes in the biosynthesis of eicosanoids, such as cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These interactions are characterized by high inhibitory activities in vitro .
Cellular Effects
This compound exhibits various effects on cellular processes. For instance, it has been found to suppress HCT116 cell proliferation more potently than its carbon-based counterpart . It does not affect the viability of primary cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It shows no or weak COX inhibition but high 5-LO inhibitory activities in vitro .
Metabolic Pathways
This compound is involved in the biosynthesis of eicosanoids, interacting with key enzymes such as COX-2 and 5-LO
Propriétés
InChI |
InChI=1S/C2H2B10/c3-1-4-5-2(3)7-9-11-12-10-8-6-1/h1-2H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNUZRMHHJZBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B]C2[B][B]C([B]2)[B][B][B]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20644-12-6 |
Source


|
| Record name | 1,12-Dicarba-closo-dodecaborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
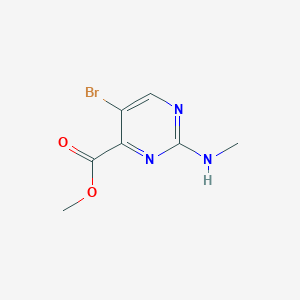
![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)
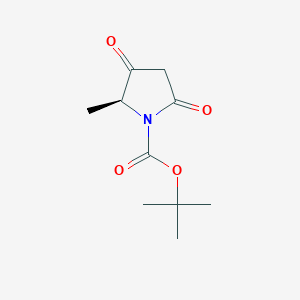
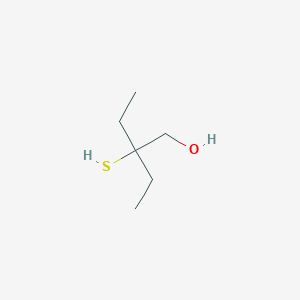
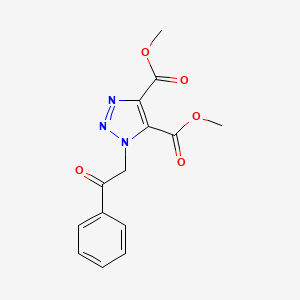
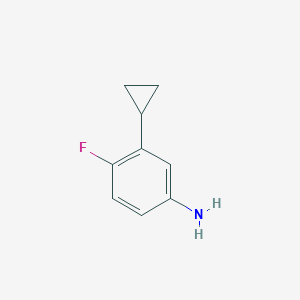

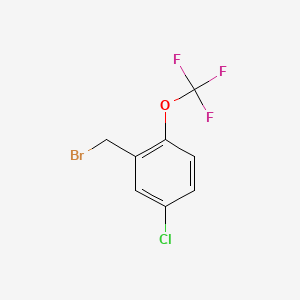
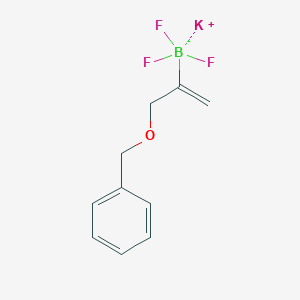
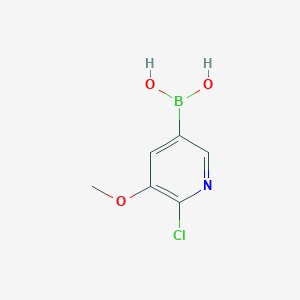
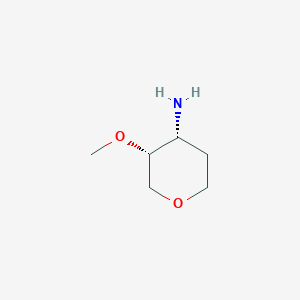
![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
